molecular formula C17H16ClN5O B11207846 1-(4-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11207846
M. Wt: 341.8 g/mol
InChI Key: UVVMRUJGIPCFTB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and a chlorophenyl group, contributes to its potential biological activities.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chlorobenzyl chloride, propylamine, and 3-pyridinecarboxylic acid.

    Formation of Triazole Ring: The triazole ring is formed through a 1,3-dipolar cycloaddition reaction between an alkyne and an azide. This reaction is often catalyzed by copper (Cu(I)) in the presence of sodium ascorbate.

    Coupling Reactions: The chlorophenyl and pyridine groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

    Final Assembly: The final step involves the coupling of the triazole intermediate with the pyridine and chlorophenyl intermediates to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential antimicrobial and antifungal activities. It has shown promise in inhibiting the growth of various bacterial and fungal strains.

    Medicine: The compound is investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein coupled receptors.

    Pathways: It modulates signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-propyl-5-pyridin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-2-9-20-17(24)15-16(12-4-3-10-19-11-12)23(22-21-15)14-7-5-13(18)6-8-14/h3-8,10-11H,2,9H2,1H3,(H,20,24)

InChI Key

UVVMRUJGIPCFTB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

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